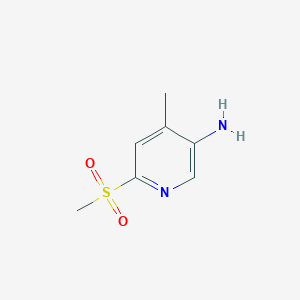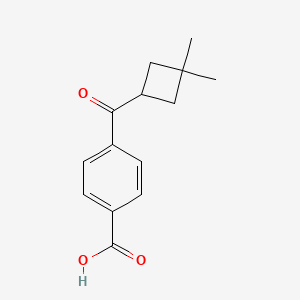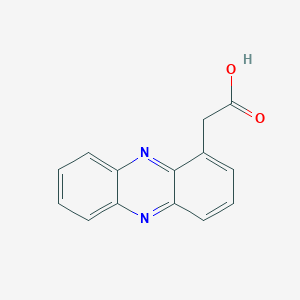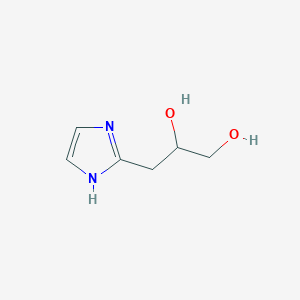![molecular formula C17H23NO4 B8630207 TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE](/img/structure/B8630207.png)
TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE
Vue d'ensemble
Description
TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-(ethoxycarbonyl)phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of azetidine derivatives with biological targets. It helps in understanding the structure-activity relationships of azetidine-containing compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate
- tert-Butyl 3-(4-(aminomethyl)phenyl)azetidine-1-carboxylate
- tert-Butyl 3-(4-(hydroxycarbonyl)phenyl)azetidine-1-carboxylate
Uniqueness
TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-ethoxycarbonylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-5-21-15(19)13-8-6-12(7-9-13)14-10-18(11-14)16(20)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3 |
Clé InChI |
QUHFTOJRZPPFRP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B8630134.png)



![trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8630153.png)




![(6R)-8-Oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8630197.png)




